

Spectroscopic Profile of Palasonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Palasonin	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Palasonin**, a bioactive compound isolated from the seeds of Butea monosperma. While the characterization of **Palasonin** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is documented in scientific literature, specific spectral data sets are not widely available in the public domain. This guide outlines the standard methodologies used for acquiring such data and presents a generalized workflow for the spectroscopic analysis of natural products like **Palasonin**.

Spectroscopic Data Summary

While specific, numerically detailed spectroscopic data for **Palasonin** is not available in the provided search results, the following tables are structured to present such data once it becomes accessible.

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance)
Spectral Data of Palasonin

- Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available				



Table 2: 13C NMR (Carbon-13 Nuclear Magnetic

Resonance) Spectral Data of Palasonin

Chemical Shift (δ) ppm Carbon Type Assignment

Data not available

Table 3: IR (Infrared) Spectroscopy Absorption Data of

Palasonin

Wavenumber (cm⁻¹) Intensity Functional Group
Assignment

Data not available

Table 4: MS (Mass Spectrometry) Fragmentation Data of

Palasonin

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Fragment Ion Assignment
Data not available		

Experimental Protocols

The structural elucidation of a natural product like **Palasonin** involves a series of spectroscopic experiments. The following are detailed methodologies for the key analytical techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

• Sample Preparation: A precisely weighed sample of purified **Palasonin** (typically 1-5 mg for ¹H NMR and 5-20 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g.,



Chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- ¹H NMR Acquisition: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environment, splitting patterns (multiplicity), and integration (ratio of protons).
- ¹³C NMR Acquisition: The carbon-13 NMR spectrum is recorded to identify the number of unique carbon atoms and their chemical environments (e.g., alkyl, alkene, carbonyl).
 Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Experiments: To further elucidate the structure, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish protonproton and proton-carbon correlations.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method): A small amount of dry, solid Palasonin is finely
 ground with spectroscopic grade potassium bromide (KBr) in an agate mortar.[1][2][3] The
 mixture is then compressed under high pressure using a hydraulic press to form a thin,
 transparent pellet.[2][3]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the IR



spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

 Data Analysis: The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups present in the Palasonin molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain insights into its structure through fragmentation patterns.

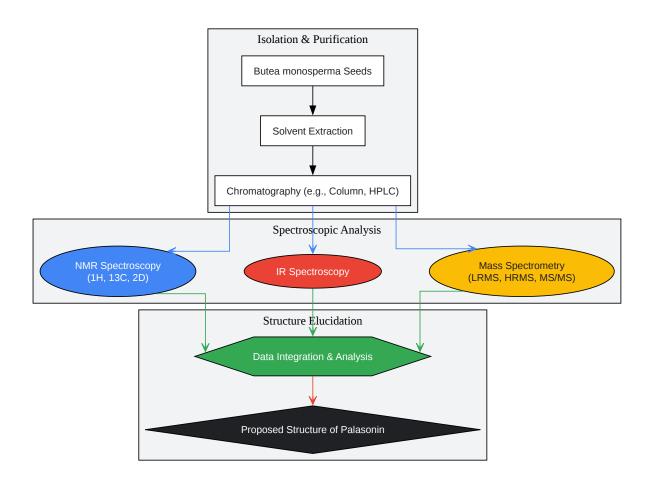
Methodology:

- Sample Introduction and Ionization: A dilute solution of Palasonin is introduced into the
 mass spectrometer. Electron Ionization (EI) is a common technique for volatile compounds,
 where high-energy electrons bombard the sample molecules, causing ionization and
 fragmentation.[4] For less volatile or thermally labile compounds, soft ionization techniques
 like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are
 used.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z values.
- High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular formula,
 HRMS is employed, which can measure the m/z values with very high accuracy.
- Tandem Mass Spectrometry (MS/MS): To obtain structural information, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides information about the connectivity of atoms within the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a natural product like **Palasonin** using spectroscopic methods.





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Caption: Workflow for the isolation and structural elucidation of **Palasonin**.



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